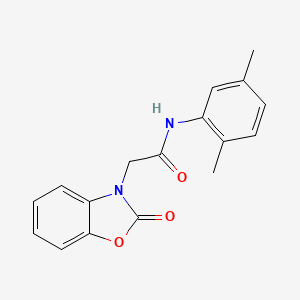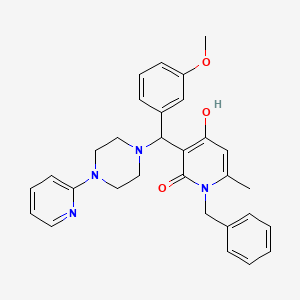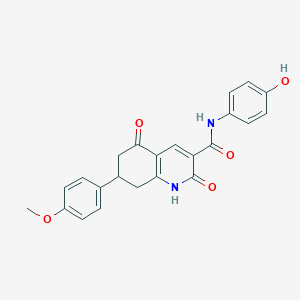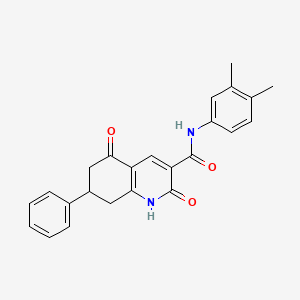![molecular formula C20H17N3OS B14972867 N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B14972867.png)
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds have garnered significant attention due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Métodos De Preparación
The synthesis of N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide typically involves the following steps :
-
Formation of the Imidazo[2,1-b]thiazole Core: : This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) can yield the imidazo[2,1-b]thiazole core .
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazo[2,1-b]thiazole core with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent .
-
Acetylation: : The final step involves the acetylation of the intermediate product to yield this compound. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst .
Análisis De Reacciones Químicas
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide undergoes various chemical reactions, including :
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of oxidized derivatives with potential biological activities .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield reduced derivatives with different pharmacological properties .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups. Common reagents for these reactions include alkyl halides and bases .
Aplicaciones Científicas De Investigación
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide has several scientific research applications, including :
-
Chemistry: : The compound is used as a building block for the synthesis of various derivatives with potential biological activities. It serves as a precursor for the development of new chemical entities with improved pharmacological properties .
-
Biology: : In biological research, the compound is studied for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting the growth of various cancer cells, including HepG2 and MDA-MB-231 .
-
Medicine: : The compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific molecular targets makes it a candidate for further drug development .
-
Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a crucial role in angiogenesis and cancer progression . By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells and induce apoptosis .
Comparación Con Compuestos Similares
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide can be compared with other similar compounds, such as :
-
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: : This compound has a similar imidazo[2,1-b]thiazole core but with a morpholinopyridinyl group instead of a benzyl group. It has shown cytotoxic activity against cancer cell lines .
-
2-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: : This compound contains a thiadiazole ring fused to the imidazo[2,1-b]thiazole core. It has demonstrated potent anticancer activity against various cancer cell lines .
-
N-benzylidene-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: : This compound has a benzylidene group instead of a benzyl group. It has been evaluated for its antifungal activity .
This compound stands out due to its unique structure and diverse pharmacological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H17N3OS |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C20H17N3OS/c24-19(21-12-15-7-3-1-4-8-15)11-17-14-25-20-22-18(13-23(17)20)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,21,24) |
Clave InChI |
XKFUVUIYUSLTSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972786.png)


![1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone](/img/structure/B14972809.png)

![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14972812.png)

![N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B14972821.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972847.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B14972858.png)
![N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]methyl}-2-methoxyacetamide](/img/structure/B14972864.png)
